1-Chloro-2,6-dibromo-3,4-difluorobenzene
CAS No.:
Cat. No.: VC17551617
Molecular Formula: C6HBr2ClF2
Molecular Weight: 306.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6HBr2ClF2 |
|---|---|
| Molecular Weight | 306.33 g/mol |
| IUPAC Name | 1,3-dibromo-2-chloro-4,5-difluorobenzene |
| Standard InChI | InChI=1S/C6HBr2ClF2/c7-2-1-3(10)6(11)4(8)5(2)9/h1H |
| Standard InChI Key | PLCXRTNHKJPKMU-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=C(C(=C1Br)Cl)Br)F)F |
Introduction
Structural and Molecular Characteristics
The molecular structure of 1-chloro-2,6-dibromo-3,4-difluorobenzene features a benzene ring with halogens positioned at the 1-chloro, 2,6-dibromo, and 3,4-difluoro locations. This substitution pattern creates a highly electron-deficient aromatic system, as the combined inductive effects of chlorine, bromine, and fluorine withdraw electron density from the ring. The spatial arrangement of these substituents also introduces steric hindrance, particularly between the bulky bromine atoms at positions 2 and 6.
Physical Properties
Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 305.84 g/mol | |
| Density | 2.2 ± 0.1 g/cm³ | |
| Boiling Point | 243.7 ± 35.0 °C | |
| Flash Point | 101.2 ± 25.9 °C | |
| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C |
The compound’s high density and boiling point reflect strong intermolecular interactions due to halogen bonding and dipole-dipole forces . Its low vapor pressure suggests limited volatility, making it suitable for high-temperature applications.
Synthesis and Industrial Production
The synthesis of 1-chloro-2,6-dibromo-3,4-difluorobenzene typically involves sequential halogenation steps starting from benzene or a partially halogenated derivative. Industrial protocols often employ continuous flow reactors to manage the exothermic nature of halogenation reactions. A representative synthesis pathway includes:
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Fluorination: Introducing fluorine atoms via electrophilic substitution using xenon difluoride (XeF₂) in the presence of boron trifluoride-diethyl etherate (BF₃·Et₂O) .
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Chlorination and Bromination: Sequential treatment with chlorine gas (Cl₂) and bromine (Br₂) under controlled conditions to achieve regioselective substitution.
Critical parameters such as temperature, catalyst loading, and reaction time are optimized to maximize yield and minimize byproducts. For example, fluorination at 0–25°C with a 1.3:1 molar ratio of BF₃·Et₂O to substrate ensures selective mono- or di-fluorination . Industrial-scale production may utilize palladium-based catalysts to enhance reaction efficiency.
Chemical Reactivity and Reaction Mechanisms
The electron-deficient nature of the aromatic ring in 1-chloro-2,6-dibromo-3,4-difluorobenzene predisposes it to nucleophilic aromatic substitution (NAS) and cross-coupling reactions. Key reactivity patterns include:
Nucleophilic Aromatic Substitution
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Hydroxide Attack: The compound reacts with aqueous hydroxide ions at elevated temperatures, replacing halogen substituents (typically bromine) with hydroxyl groups. The reaction proceeds via a Meisenheimer complex intermediate.
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Amination: Treatment with ammonia or amines under catalytic conditions yields aryl amines, which are valuable intermediates in pharmaceutical synthesis.
Transition Metal-Catalyzed Couplings
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Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with boronic acids introduces aryl or alkyl groups at bromine sites, enabling the construction of biaryl structures.
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Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, producing substituted anilines with high regioselectivity.
The compound’s halogen substituents also participate in halogen exchange reactions, where bromine or chlorine atoms are replaced by other halogens under radical initiation.
Applications in Research and Industry
1-Chloro-2,6-dibromo-3,4-difluorobenzene serves as a versatile building block in multiple domains:
Pharmaceutical Chemistry
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Intermediate for Drug Candidates: The compound’s halogenated structure is incorporated into kinase inhibitors and antiviral agents, where its electron-withdrawing groups enhance binding affinity to target proteins.
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Proteolysis-Targeting Chimeras (PROTACs): Its aryl halide moieties enable conjugation to E3 ligase ligands, facilitating the development of targeted protein degraders.
Materials Science
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Liquid Crystals: The compound’s rigid, halogenated core is used to synthesize mesogens with tunable phase transitions for display technologies.
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Polymer Additives: Incorporated into high-performance polymers to improve flame retardancy and thermal stability .
Comparative Analysis with Related Halogenated Benzenes
The compound’s properties are contextualized against structurally similar analogs:
The unique 3,4-difluoro substitution in the target compound distinguishes it from analogs, conferring enhanced electronic anisotropy and reactivity in cross-coupling reactions .
Future Research Directions
Emerging applications and unresolved questions include:
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Photoredox Catalysis: Exploring the compound’s role in light-mediated C–H functionalization reactions.
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Bioconjugation Chemistry: Developing site-selective protein modification strategies using its aryl halide groups.
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Environmental Impact Studies: Assessing biodegradation pathways and ecotoxicological profiles to inform regulatory guidelines.
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